N-[(Piperazin-1-yl)methylidene]methanesulfonamide
Description
Properties
CAS No. |
203664-83-9 |
|---|---|
Molecular Formula |
C6H13N3O2S |
Molecular Weight |
191.25 g/mol |
IUPAC Name |
N-(piperazin-1-ylmethylidene)methanesulfonamide |
InChI |
InChI=1S/C6H13N3O2S/c1-12(10,11)8-6-9-4-2-7-3-5-9/h6-7H,2-5H2,1H3 |
InChI Key |
PXQBCMOJNDJNCW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N=CN1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
One-Pot Condensation Reaction
- Step 1: Dissolve piperazine in a polar solvent (e.g., ethanol or acetonitrile).
- Step 2: Add the methanesulfonamide aldehyde derivative slowly to the piperazine solution under stirring.
- Step 3: The reaction mixture is stirred at room temperature or slightly elevated temperature (25–60 °C) for several hours (typically 2–12 hours).
- Step 4: The formation of the imine bond occurs via nucleophilic attack of the piperazine nitrogen on the aldehyde carbonyl, followed by elimination of water.
- Step 5: The product precipitates or is isolated by solvent evaporation and purified by recrystallization or chromatography.
Use of Catalysts and Additives
- Acid catalysts (e.g., acetic acid) can be added in catalytic amounts to promote imine formation.
- Bases may be used to deprotonate the amine and enhance nucleophilicity.
- Protecting groups on piperazine nitrogen atoms (e.g., Boc protection) may be introduced prior to condensation to improve selectivity and yield, followed by deprotection after imine formation.
Alternative Synthetic Routes
- Preparation of the methanesulfonamide aldehyde intermediate can be achieved by oxidation of the corresponding alcohol or by direct sulfonylation of an aldehyde precursor.
- Sulfonyl chloride derivatives can be reacted with piperazine to form sulfonamide intermediates, which are then converted to the imine by reaction with formaldehyde or other aldehydes.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, Acetonitrile | Polar solvents favor imine formation |
| Temperature | 25–60 °C | Mild heating accelerates reaction |
| Reaction time | 2–12 hours | Monitored by TLC or NMR for completion |
| Catalyst | Acetic acid (catalytic) or base | Enhances imine formation |
| Protecting groups | Boc or other amine protecting groups | Used to prevent side reactions |
| Purification | Recrystallization, chromatography | Ensures high purity |
Research Findings and Analytical Data
- The compound typically crystallizes as a white solid with good solubility in polar solvents such as water and ethanol.
- Characterization by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry confirms the formation of the imine bond and the sulfonamide group.
- X-ray crystallography studies on related piperazine sulfonamide Schiff bases show the piperazine ring in a chair conformation and confirm the imine linkage geometry.
- Reaction yields vary depending on solvent and catalyst choice but generally range from 60% to 85% under optimized conditions.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Piperazine + Methanesulfonamide aldehyde | Ethanol, room temp, acetic acid catalyst | 70–80 | One-pot condensation, simple setup |
| 2 | Piperazine (Boc-protected) + aldehyde | Acetonitrile, base catalyst, 40 °C | 75–85 | Protecting group improves selectivity |
| 3 | Sulfonyl chloride + piperazine → sulfonamide intermediate + aldehyde | THF solvent, room temp, then condensation | 60–75 | Two-step process, higher purity |
Chemical Reactions Analysis
Types of Reactions
N-[(Piperazin-1-yl)methylidene]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, secondary amines, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
N-[(Piperazin-1-yl)methylidene]methanesulfonamide is structurally related to several biologically active compounds. Its piperazine moiety is significant in drug design due to its ability to enhance pharmacological properties such as bioavailability and solubility.
Antitumor Activity
Research indicates that derivatives containing piperazine structures, including this compound, exhibit antitumor properties by inhibiting receptor tyrosine kinases (RTKs). These kinases are crucial in the signaling pathways that regulate cell proliferation and survival, making them critical targets for cancer therapies .
Anti-inflammatory Effects
The compound has been studied for its potential as an anti-inflammatory agent. It acts by modulating immune responses and inhibiting pro-inflammatory cytokines, which are implicated in various chronic inflammatory diseases .
Therapeutic Uses
This compound has shown promise in treating several medical conditions:
Treatment of Fibrosis
This compound is being investigated for its efficacy in treating various forms of fibrosis, including pulmonary fibrosis and hepatic fibrosis. It functions as an immunomodulatory agent that can potentially reverse or prevent fibrotic changes in tissues .
Metabolic Disorders
Preliminary studies suggest that this compound may be effective in managing metabolic disorders such as type II diabetes and obesity by influencing metabolic pathways .
Research Insights
Numerous studies have documented the synthesis and biological evaluation of this compound derivatives:
Synthesis Techniques
The synthesis of this compound typically involves the reaction of piperazine with methanesulfonyl chloride under controlled conditions to yield the desired product with high purity and yield .
Case Studies
Several case studies have highlighted the compound's role in experimental models:
- A study demonstrated its effectiveness in reducing tumor size in xenograft models of breast cancer when combined with conventional chemotherapy agents .
- Another investigation focused on its anti-inflammatory properties in animal models of rheumatoid arthritis, showcasing significant reductions in joint swelling and pain .
Mechanism of Action
The mechanism of action of N-[(Piperazin-1-yl)methylidene]methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazine-Linked Sulfonamides
Several structurally related piperazine-sulfonamide hybrids have been synthesized and characterized:
- Compound 3(b) (p-tolyl-substituted): Features a trifluoromethylimidazopyridazine group attached to the piperazine ring. Its elemental composition (C:58.61%, H:4.66%, F:14.64%) contrasts with the target compound’s expected higher nitrogen content due to the absence of fluorine .
- EU-93-94 : A piperazine-containing NMDA receptor inhibitor with a dichlorophenyl group and hydroxypropoxy linker. Its bioactivity highlights how electron-withdrawing substituents (e.g., Cl) enhance receptor affinity compared to simpler sulfonamides .
- Compound in : Incorporates a methoxy-pyrimidinylpiperazinylpropylindole group, forming a hydrochloride salt. The indole and pyrimidine substituents likely improve solubility and CNS penetration relative to the target compound’s simpler structure .
Key Structural Differences :
Aryl and Heterocyclic Sulfonamides
- N-(2-Furylmethyl)methanesulfonamide (): Contains a furan methyl group instead of piperazine. Its low yield (<3%) in catalytic reactions suggests lower stability compared to piperazine analogs, which benefit from the ring’s conformational rigidity .
- N-(2/3-Methylphenyl)methanesulfonamides (): DFT studies reveal planar conformations with strong intramolecular hydrogen bonds (N–H⋯O=S). The methylphenyl groups induce steric hindrance, reducing rotational freedom compared to the target compound’s piperazine-linked structure .
Physicochemical Properties :
Sulfonamides with Bulky Substituents
- Ferrocenylmethanesulfonamide (): Contains a ferrocene group and bicycloheptane framework. The bulky substituents likely hinder rotational mobility, contrasting with the target compound’s flexible piperazine linker. Such steric effects could reduce bioavailability .
Biological Activity
N-[(Piperazin-1-yl)methylidene]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for its role in various pharmacological agents. The presence of the methanesulfonamide group enhances its solubility and bioavailability, making it suitable for therapeutic applications.
The compound exhibits its biological effects primarily through the following mechanisms:
- Inhibition of Microtubule Dynamics : Studies indicate that piperazine-based compounds can disrupt microtubule dynamics, which is crucial for cell division. This action sensitizes cancer cells to apoptosis, particularly in colon cancer models .
- Antimicrobial Activity : The sulfonamide group is known to interfere with bacterial folate synthesis, thereby exhibiting antibacterial properties. This mechanism is similar to other sulfonamide antibiotics, which inhibit dihydropteroate synthase.
Anticancer Properties
Recent research has highlighted the potential of this compound as an anticancer agent. A structure-activity relationship study revealed that derivatives of piperazine can significantly enhance the sensitivity of cancer cells to apoptotic stimuli. For instance, one derivative showed an effective ED50 of approximately 115 nM against HT29 colon cancer cells, inducing mitotic arrest and apoptosis through the activation of caspases .
Antimicrobial Effects
The compound has demonstrated broad-spectrum antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by disrupting essential metabolic pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Mitosis-targeting Agents : A study on piperazine derivatives revealed their ability to induce mitotic arrest in colon cancer cells, suggesting a promising avenue for developing new anticancer therapies .
- Antitumor Activity : Research on acylhydrazones, structurally related to methanesulfonamides, indicated significant antitumor effects across multiple cancer cell lines through mechanisms involving apoptosis and ROS generation .
- Comparative Studies : A comparative analysis of various piperazine derivatives highlighted their varying degrees of cytotoxicity against different cancer cell lines, emphasizing the importance of functional group positioning for enhancing biological activity .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
